![molecular formula C20H18N2O3S B13881929 Piperidine, 1-[(5-nitrobenzo[b]thien-2-yl)carbonyl]-4-phenyl- CAS No. 832102-96-2](/img/structure/B13881929.png)
Piperidine, 1-[(5-nitrobenzo[b]thien-2-yl)carbonyl]-4-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperidine, 1-[(5-nitrobenzo[b]thien-2-yl)carbonyl]-4-phenyl- is a chemical compound belonging to the piperidine class of organic compounds. This compound is characterized by the presence of a piperidine ring, a nitrobenzo[b]thienyl group, and a phenyl group. It is commonly used in various fields, including medical research, environmental research, and industrial research.
Vorbereitungsmethoden
The synthesis of Piperidine, 1-[(5-nitrobenzo[b]thien-2-yl)carbonyl]-4-phenyl- involves several steps. One common synthetic route includes the following steps:
Formation of the Nitrobenzo[b]thienyl Intermediate: The synthesis begins with the nitration of benzo[b]thiophene to form 5-nitrobenzo[b]thiophene.
Acylation Reaction: The nitrobenzo[b]thiophene is then subjected to an acylation reaction with a suitable acyl chloride to form the corresponding acylated product.
Piperidine Ring Formation: The acylated product is then reacted with piperidine under appropriate conditions to form the final compound, Piperidine, 1-[(5-nitrobenzo[b]thien-2-yl)carbonyl]-4-phenyl-.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs .
Analyse Chemischer Reaktionen
Piperidine, 1-[(5-nitrobenzo[b]thien-2-yl)carbonyl]-4-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the nitro group, using nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Piperidine, 1-[(5-nitrobenzo[b]thien-2-yl)carbonyl]-4-phenyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Piperidine, 1-[(5-nitrobenzo[b]thien-2-yl)carbonyl]-4-phenyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .
Vergleich Mit ähnlichen Verbindungen
Piperidine, 1-[(5-nitrobenzo[b]thien-2-yl)carbonyl]-4-phenyl- can be compared with other similar compounds, such as:
Piperidine Derivatives: These compounds share the piperidine ring structure but differ in their substituents and functional groups.
Nitrobenzo[b]thiophene Derivatives: These compounds contain the nitrobenzo[b]thiophene moiety but may have different substituents at other positions.
Phenyl-Substituted Compounds: These compounds have a phenyl group but differ in their other structural features.
Eigenschaften
CAS-Nummer |
832102-96-2 |
|---|---|
Molekularformel |
C20H18N2O3S |
Molekulargewicht |
366.4 g/mol |
IUPAC-Name |
(5-nitro-1-benzothiophen-2-yl)-(4-phenylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C20H18N2O3S/c23-20(19-13-16-12-17(22(24)25)6-7-18(16)26-19)21-10-8-15(9-11-21)14-4-2-1-3-5-14/h1-7,12-13,15H,8-11H2 |
InChI-Schlüssel |
KKQLJJHKFRREOT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1C2=CC=CC=C2)C(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-Phenylethylamino)methyl]aniline](/img/structure/B13881850.png)
![[3-(Hydroxymethyl)piperidin-1-yl]-piperidin-4-ylmethanone](/img/structure/B13881852.png)
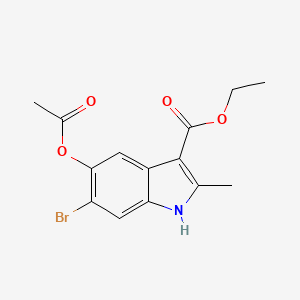
![8-bromo-1,3-dimethyl-1H-imidazo[4,5-c]quinolin-2(3H)-one](/img/structure/B13881856.png)
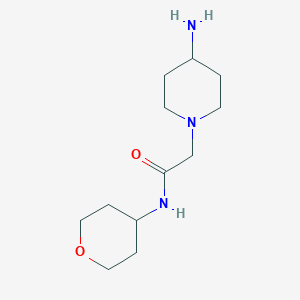
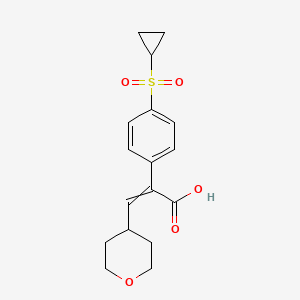

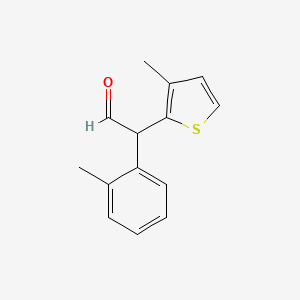
![Tert-butyl N-[(1R,2R)-1-hydroxy-1,2,3,4-tetrahydronaphthalen-2-YL]carbamate](/img/structure/B13881904.png)
![3-[3-(chloromethyl)-4-oxopyridazin-1(4H)-yl]benzonitrile](/img/structure/B13881912.png)
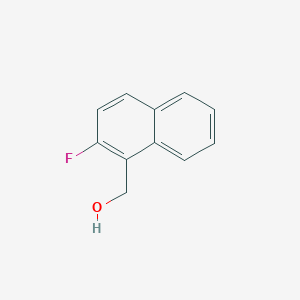
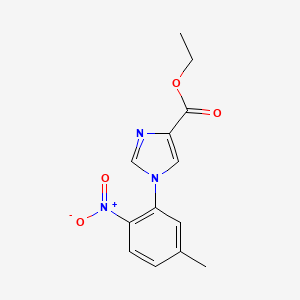
![3-Nitro-4-(2-oxaspiro[3.5]nonan-7-ylmethoxy)benzenesulfonamide](/img/structure/B13881937.png)
![Methyl 7-[(4-bromobenzoyl)-methylamino]heptanoate](/img/structure/B13881941.png)
